molecular formula C11H16N2O B3138642 (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine CAS No. 462068-53-7

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Cat. No.: B3138642
CAS No.: 462068-53-7
M. Wt: 192.26 g/mol
InChI Key: OMYVBTWPUMIOSQ-UHFFFAOYSA-N
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Description

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine is an organic compound that features both pyridine and vinyl ether functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. The compound’s structure allows it to participate in a range of chemical processes, making it valuable in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine typically involves the reaction of 2-vinyloxyethanol with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity and stability make it suitable for applications in material science and engineering .

Comparison with Similar Compounds

Similar Compounds

  • (2-Pyridin-4-yl-ethyl)-(2-hydroxy-ethyl)-amine
  • (2-Pyridin-4-yl-ethyl)-(2-methoxy-ethyl)-amine
  • (2-Pyridin-4-yl-ethyl)-(2-ethoxy-ethyl)-amine

Uniqueness

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine is unique due to the presence of both pyridine and vinyl ether functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The vinyl ether group provides additional reactivity, making it more versatile in synthetic applications .

Properties

IUPAC Name

N-(2-ethenoxyethyl)-2-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-14-10-9-13-8-5-11-3-6-12-7-4-11/h2-4,6-7,13H,1,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVBTWPUMIOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258905
Record name N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-53-7
Record name N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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